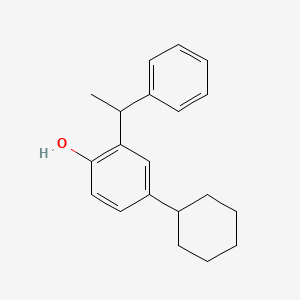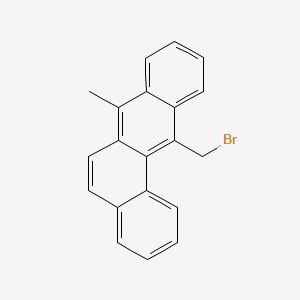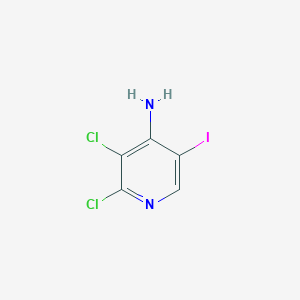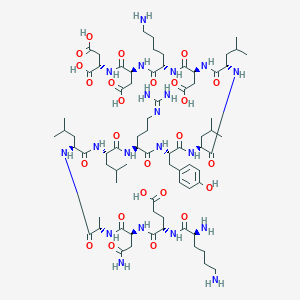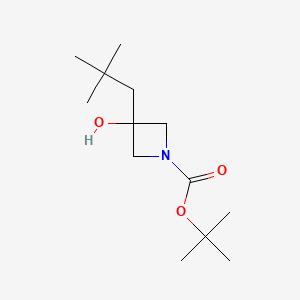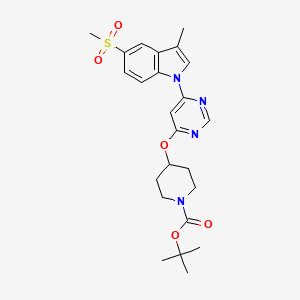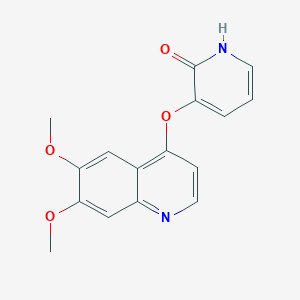
5-Ethoxy-2-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-methyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and chemical properties. Oxazoles are commonly found in various natural products and synthetic pharmaceuticals, making them valuable in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-methyl-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .
Industrial Production Methods: In industrial settings, the synthesis of oxazoles, including this compound, can be achieved through flow chemistry techniques. This method allows for the rapid and efficient production of oxazoles by using a packed reactor containing commercial manganese dioxide. The process involves the cyclodehydration of β-hydroxy amides at room temperature, followed by oxidative aromatization to form the oxazole .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethoxy-2-methyl-1,3-oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, resulting in open-chain products.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Palladium-catalyzed direct arylation and other transition metal-catalyzed reactions.
Major Products Formed:
Oxidation: Formation of oxazolines and oxazoles.
Reduction: Open-chain products resulting from ring cleavage.
Substitution: Various substituted oxazoles with different functional groups.
Applications De Recherche Scientifique
5-Ethoxy-2-methyl-1,3-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity, inhibition of microbial growth, or interference with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 5-Ethoxy-2-methyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Numéro CAS |
32595-70-3 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
5-ethoxy-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H9NO2/c1-3-8-6-4-7-5(2)9-6/h4H,3H2,1-2H3 |
Clé InChI |
XIUYTOWSBLPGDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


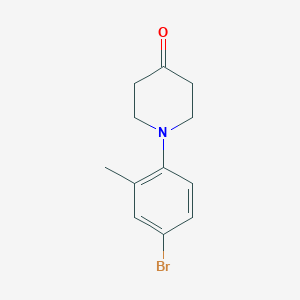
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13925229.png)
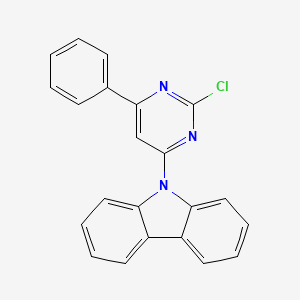
![2-(4-Fluoro-1-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13925241.png)
